molecular formula C10H20ClN3O B8215139 N-(cyclobutylmethyl)piperazine-1-carboxamide hydrochloride

N-(cyclobutylmethyl)piperazine-1-carboxamide hydrochloride

Cat. No.: B8215139
M. Wt: 233.74 g/mol
InChI Key: MQZIDTISGRXCES-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)piperazine-1-carboxamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cyclobutylmethyl group attached to a piperazine ring, which is further linked to a carboxamide group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)piperazine-1-carboxamide hydrochloride typically involves the following steps:

    Formation of Cyclobutylmethylamine: Cyclobutylmethylamine is synthesized through the reaction of cyclobutylmethyl chloride with ammonia or an amine.

    Piperazine Derivatization: The cyclobutylmethylamine is then reacted with piperazine to form N-(cyclobutylmethyl)piperazine.

    Carboxamide Formation: The N-(cyclobutylmethyl)piperazine is further reacted with a carboxylating agent, such as phosgene or carbonyldiimidazole, to form the carboxamide group.

    Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)piperazine-1-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(cyclobutylmethyl)piperazine-1-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)piperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)piperazine-1-carboxamide hydrochloride
  • N-(cyclopentylmethyl)piperazine-1-carboxamide hydrochloride
  • N-(cyclohexylmethyl)piperazine-1-carboxamide hydrochloride

Uniqueness

N-(cyclobutylmethyl)piperazine-1-carboxamide hydrochloride is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(cyclobutylmethyl)piperazine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.ClH/c14-10(12-8-9-2-1-3-9)13-6-4-11-5-7-13;/h9,11H,1-8H2,(H,12,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZIDTISGRXCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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